Tripelennamine is primarily classified as a histamine H1 receptor antagonist [1] [2] [3]. It competes with endogenous histamine for binding at the H1-receptor sites, effectively blocking the pro-inflammatory and allergic effects mediated by this receptor [1]. Beyond its primary action, research indicates it has secondary pharmacological activities.
The table below summarizes its core mechanisms and associated quantitative data where available:
| Target/Action | Mechanism Details | Quantitative Data |
|---|---|---|
| Histamine H1 Receptor | Primary antagonist; blocks histamine effects like pruritus, vasodilation, and bronchoconstriction [1] [2] [3]. | IC50 for H1 receptor: 30 μM [4]. |
| Monoamine Transporters | Acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) [2] [3]. | Information on inhibitor constants (Ki) not available in search results. |
| Muscarinic Acetylcholine Receptors | Has minimal anticholinergic activity [2]. | Exhibits 180-fold selectivity for H1 over muscarinic receptors [2]. |
This multi-target mechanism of action can be visualized in the following pathway diagram:
Tripelennamine's primary action is H1 receptor blockade, with secondary monoamine reuptake inhibition.
For researchers aiming to study Tripelennamine, here are methodologies and key experimental findings from the literature.
This protocol details a method for assessing Tripelennamine's interaction with the H1 receptor using radioligand binding [5].
The table below consolidates pharmacokinetic parameters of Tripelennamine HCl from animal studies, which are critical for understanding its absorption and distribution [4].
| Parameter | Value in Horses | Value in Camels |
|---|---|---|
| Terminal Elimination Half-Life | 2.39 hours | 2.08 hours |
| Total Body Clearance | 0.97 L/h/kg | 0.84 L/h/kg |
| Volume of Distribution (Vss) | 2.87 L/kg | 1.69 L/kg |
| Volume of Central Compartment (Vc) | 1.75 L/kg | 1.06 L/kg |
Tripelennamine undergoes significant hepatic metabolism, and its interaction with metabolic enzymes can be studied in vitro [4].
While specific experimental protocols for Tripelennamine were not detailed in the search results, the antihistamine drug class is a active area of research, particularly in cancer therapy and drug repurposing.
When designing experiments for Tripelennamine, consider the following parameters that influence molecular interactions and stability:
| Experimental Factor | Consideration for Tripelennamine (C₁₆H₂₁N₃) |
|---|---|
| Ionization State | The nitrogen atom in its ring can be protonated. The predominant form (native vs. protonated) is pH-dependent and critical for binding studies [2]. |
| Force Field | MD simulations require appropriate force fields (e.g., OPLS3e, AMBER, CHARMM). The choice significantly impacts the accuracy of predicted conformational distributions [1] [3]. |
| Protein Preparation | For docking studies, receptor structures must be prepared (hydrogen bond optimization, loop refinement, energy minimization) to ensure realistic modeling [1]. |
| Solvent & pH | The aqueous environment and pH (e.g., simulating physiological ~7.4 or tumor microenvironments) will affect the peptide's conformational ensemble and hydration shell [3] [2]. |
The following table summarizes the key quantitative data for Furamidine (DB75) and its aza analogues, DB820 and CPD0801 (also known as DB829), as reported in a 2011 study [1].
| Property | Furamidine (DB75) | DB820 | CPD0801 (DB829) |
|---|---|---|---|
| General Structure | 2,5-Bis(4-amidinophenyl)furan | 2-(4-amidinophenyl)-5-(5-amidinopyridyl-2-yl)furan | 2,5-Bis(5-amidino-2-pyridyl)furan |
| In vitro IC₅₀ (Wild-type T. b. brucei) | Submicromolar (most active) | Submicromolar (similar to diminazene) | Submicromolar (less active than DB75) |
| Uptake Rate in Trypanosomes | Highest (reference compound) | Approximately half that of DB75 | Approximately one-tenth that of DB75 |
| Affinity for P2 Transporter (Ki) | Low to submicromolar range (similar for all three compounds) | Low to submicromolar range (similar for all three compounds) | Low to submicromolar range (similar for all three compounds) |
| Main Transport Route into Parasites | P2 aminopurine transporter (TbAT1) | P2 aminopurine transporter (TbAT1) | P2 aminopurine transporter (TbAT1) |
| Activity in Stage 2 HAT Mouse Model | Not curative | Curative | Curative |
Here are the detailed methodologies for the core experiments from which the above data were derived [1].
Based on the described mechanisms, the following flowchart illustrates how furamidine analogues enter the trypanosome and how resistance can emerge. The DOT script for generating this diagram is provided below.
This diagram illustrates the primary and secondary uptake routes for furamidine analogues in Trypanosoma brucei and the transporter loss mechanisms that lead to drug resistance [1].
This framework outlines the core phases of investigation, from initial in silico prediction to final experimental validation [1].
Research workflow: an iterative cycle from prediction to validation.
This phase aims to predict the complex interactions between the compound and a disease system at the molecular level.
Understanding how the compound affects key cellular signaling pathways is crucial for explaining its efficacy.
The complex crosstalk between these pathways can be visualized as follows [2]:
Key signaling pathway crosstalk in cancer progression.
This step computationally verifies the physical interaction between the compound and its predicted targets.
The computational predictions must be confirmed in a biological system, starting with cell-based assays.
The final step is to confirm efficacy in a live animal model.
The quantitative data generated from these experiments should be synthesized for clear interpretation. The table below summarizes example data from a triptolide study, which can be used as a reference for your own findings [1].
| Experimental Phase | Key Metric | Result | Implication |
|---|---|---|---|
| Molecular Docking | Binding Affinity with JUN | High affinity | Strong and stable predicted interaction |
| CCK-8 Assay (in vitro) | IC50 value | Low nM range | Potent cell growth inhibition |
| RT-qPCR (in vitro) | Downregulation of JUN, STAT3, etc. | Significant decrease | Confirmed action on predicted pathways |
| Xenograft Study (in vivo) | Tumor growth inhibition | Significant suppression | Confirmed efficacy in a live model |
I hope this detailed technical guide provides a solid foundation for your exploratory research on "Tripynadine."
The persistent global burden of malaria, coupled with the emergence and spread of artemisinin-resistant Plasmodium falciparum strains, has created an urgent need for robust methods to evaluate residual antimalarial activity. The devastating impact of malaria remains significant despite decades of control efforts, with an estimated 429,000 deaths annually, primarily affecting children under 5 years in endemic regions [1]. The development of resistance to current antimalarials represents a major public health concern, particularly as artemisinin resistance has now been well-documented, leading to recent rises in global malaria cases [2]. This resistance typically manifests as delayed clearance of malaria parasites from the bloodstream following treatment with artemisinin-based combination therapies (ACTs) [3].
The biological complexity of Plasmodium parasites and their ability to develop resistance mechanisms necessitate sophisticated testing methodologies that can accurately quantify residual drug activity and detect emerging resistance patterns. For researchers and drug development professionals, understanding these methods is critical for developing new chemotherapeutic agents and monitoring the efficacy of existing treatments. The systems-level approach to understanding drug action and disease complexity has emerged as essential for improving the efficiency of drug design in the face of these challenges [4]. This document provides comprehensive application notes and detailed protocols for the key methods employed in assessing residual antimalarial activity, from basic in vitro assays to advanced computational approaches.
In vitro cultivation of malaria parasites provides a foundational platform for evaluating the residual activity of antimalarial compounds under controlled conditions. The continuous culture of Plasmodium falciparum follows established methodologies with human erythrocytes in complete RPMI-1640 medium supplemented with HEPES, hypoxanthine, and 10% human serum. Cultures should be maintained at 37°C in a gaseous environment of 5% O₂, 5% CO₂, and 90% N₂, with regular medium changes and monitoring of parasitemia levels. For drug testing, synchronized cultures at the ring stage are ideal, achieved through sorbitol treatment or gradient centrifugation methods. The culture viability and parasite stage distribution should be confirmed microscopically before proceeding with drug testing protocols.
The schizont inhibition assay represents a gold standard for in vitro assessment of antimalarial drug activity. The protocol involves exposing synchronized ring-stage parasites to serial dilutions of antimalarial compounds in 96-well microtiter plates, with subsequent incubation for 24-48 hours to allow parasite development. Following incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined microscopically to determine the percentage of schizont formation inhibition relative to drug-free controls. The IC₅₀ values (concentration inhibiting 50% of schizont formation) are calculated using nonlinear regression analysis of concentration-response curves. This method provides quantitative data on drug potency and can detect changes in susceptibility that may indicate emerging resistance.
Table 1: Key Parameters for In Vitro Drug Susceptibility Testing
| Parameter | Specification | Purpose/Notes |
|---|---|---|
| Parasite strains | 3D7 (sensitive), W2 (chloroquine-resistant), and field isolates | Assess strain-specific activity and cross-resistance patterns |
| Drug concentration range | Typically 0.1-1000 nM (serial dilutions) | Must cover expected IC₅₀ based on compound class |
| Incubation period | 48 hours for most compounds; 72 hours for slow-acting drugs | Allows complete schizont maturation in controls |
| Assessment method | Microscopic examination of Giemsa-stained smears | Alternatively, use SYBR Green fluorescence for higher throughput |
| Quality controls | Drug-sensitive reference strains and known inhibitors | Ensure assay validity and inter-experiment comparability |
Recent adaptations of these methods have been successfully applied to novel compound classes, including imidazolopiperazines and tetraoxane hybrids. For example, QSAR modeling of imidazolopiperazine compounds demonstrated high predictive value for anti-malarial activity against both 3D7 and W2 strains, with statistical parameters showing excellent correlation (R²train = 0.947, R²val = 0.959, R²test = 0.920) [1]. Similarly, novel isonicotinohydrazide compounds incorporating tetraoxane moieties have shown promising antimalarial activities in the range of 0.060 ± 0.033–0.491 ± 0.012 µM against the 3D7 strain [5].
The WHO standard protocol for therapeutic efficacy studies represents the benchmark methodology for monitoring antimalarial drug efficacy in human populations. These studies are conducted over either 28-day or 42-day periods, depending on the elimination half-life of the study drug, and are designed to distinguish between early treatment failures, late clinical failures, and adequate clinical and parasitological responses (ACPR). The template protocol developed by WHO translates standard procedures into practical formats that can be adapted by national malaria programs to meet local conditions while maintaining standardization and data interpretation validity [3]. These protocols have undergone ethics review and adhere to International Council for Harmonisation (ICH) guidelines, ensuring both scientific rigor and ethical compliance.
The patient enrollment process requires careful screening for inclusion criteria (confirmed mono-infection with P. falciparum, parasitemia between 1,000-200,000 asexual parasites/μL, fever or history of fever) and exclusion criteria (severe malaria, mixed infection, significant comorbidities). Following administration of directly observed treatment, patients are monitored clinically and parasitologically on days 1, 2, 3, 7, 14, 21, 28, and if applicable, day 42. Thick and thin blood films are collected at each visit for parasitological assessment, with PCR correction performed to distinguish between recrudescence and new infection.
Genotyping of parasite populations through polymerase chain reaction (PCR) represents a critical component of modern therapeutic efficacy studies. The PCR-correction process allows investigators to distinguish between true recrudescence (when parasites causing the initial infection persist despite treatment) and new infections (which occur when antimalarial drug concentrations fall below suppressive levels). This distinction is essential for accurate calculation of treatment failure rates, particularly in high transmission areas where new infections are common. The informal consultation convened by WHO in 2021 revised previous guidance from 2007 on methodologies to distinguish reinfection from recrudescence, reflecting advances in molecular techniques [3].
The protocol involves genotyping paired samples (pre-treatment and recurrence) using polymorphic genetic markers such as msp-1, msp-2, and glurp. Samples are classified as recrudescent if at least one allele is identical in pre-treatment and recurrence samples, or as new infections if all alleles differ. The implementation of PCR-corrected outcomes is now the preferred endpoint in regulatory clinical trials and for monitoring antimalarial drug efficacy, providing a more accurate assessment of drug performance than uncorrected clinical outcomes alone.
Table 2: WHO Therapeutic Efficacy Study Assessment Schedule
| Day | Clinical Assessment | Parasitological Assessment | Pharmacological Assessment |
|---|---|---|---|
| 0 | Full examination, signs/symptoms | Blood film for parasitemia, blood spot for PCR | Drug administration (directly observed) |
| 1, 2, 3 | Signs/symptoms | Blood film for parasitemia | N/A |
| 7, 14, 21, 28, 42 | Signs/symptoms, hemoglobin measurement | Blood film for parasitemia, blood spot for PCR if positive | Day 7 sample for drug level (if applicable) |
| Any unscheduled visit | Signs/symptoms | Blood film for parasitemia | N/A |
The Parasite Clearation Estimator developed by WHO represents a specialized tool for detecting the delayed parasite clearance characteristic of artemisinin resistance. This Excel-based tool incorporates all phases of the parasite clearance curve: the initial lag phase, the slope, and the terminal tail phase. Each phase of the curve represents key biological processes and may be useful if the genetic heritability of artemisinin resistance is confirmed [3]. The tool remains valid even when the parasite count is low, enhancing its utility in field settings.
The methodology involves frequent parasite counting (every 6-12 hours) following initiation of artemisinin-based treatment, with data input into the estimator tool to calculate the parasite clearance half-life and detect deviations from normal clearance patterns. Prolonged clearance half-life (>5 hours) provides an early indicator of potential artemisinin resistance, allowing for timely intervention and policy adjustments. This approach has been validated in multiple settings and represents a key component of resistance surveillance efforts.
Advanced genomic techniques are increasingly employed to identify molecular markers of resistance and understand underlying mechanisms. Whole-genome sequencing of parasite isolates, combined with transcriptomic and epigenomic analyses, provides comprehensive insights into parasite biology and resistance development. For example, similar multi-omics approaches applied to Babesia duncani have identified candidate virulence factors, diagnostic antigens, and potential drug targets [6], illustrating the power of these methods when adapted to Plasmodium species.
The protocol involves parasite DNA/RNA extraction from patient samples or cultured isolates, followed by library preparation and sequencing using platforms such as Illumina or PacBio. Bioinformatic analysis identifies polymorphisms, gene expression patterns, and epigenetic modifications associated with treatment outcomes. These genomic signatures can complement phenotypic resistance data and facilitate the development of molecular surveillance tools for routine monitoring of resistance spread.
QSAR modeling represents a powerful in silico approach for predicting antimalarial activity based on compound structural features, playing an important role in the design and modification of antimalarial compounds by estimating activity before synthesis. The methodology involves several key steps: descriptor generation, variable selection, model building, and validation. In a recent application to imidazolopiperazine compounds, researchers used Dragon software to calculate structural descriptors from optimized molecular geometries, followed by variable selection through stepwise multiple linear regression (SMLR) [1].
The artificial neural network (ANN) approach with Levenberg-Marquardt algorithm has demonstrated particular utility for modeling the non-linear relationships between compound structure and anti-malarial activity. The modeling process typically utilizes 70% of compounds for training, with 15% each for validation and external testing. Model validity is assessed through statistical parameters (correlation coefficient R², mean square error MSE) and techniques such as applicability domain (AD) analysis and y-scrambling [1]. This approach enables virtual screening of molecules to design more efficacious compounds while reducing trial-error synthesis runs.
Diagram 1: QSAR Modeling Workflow for Antimalarial Compound Development
Structural biology techniques provide critical insights for antimalarial interventions by elucidating the molecular machinery of invasion and pathogenesis. Recent cryo-EM structural analysis of the PfRCR complex, containing PfRH5, PfCyRPA, and PfRIPR, has revealed key aspects of erythrocyte invasion by Plasmodium falciparum at 3.0 Å resolution [7]. This complex is essential for erythrocyte invasion and represents a leading blood-stage malaria vaccine candidate.
The methodology involves complex purification, vitrification, and imaging using cryo-EM, followed by three-dimensional reconstruction and model building. The application of three-dimensional variability analysis helps address conformational heterogeneity, while local refinement improves density for flexible components. These structural insights facilitate structure-based vaccine design and enable the mechanism of action studies for invasion-blocking antibodies. For example, studies have shown that PfCyRPA-binding antibodies neutralize invasion through a steric mechanism, informing both vaccine development and therapeutic antibody design [7].
WHO has developed electronic data collection forms to standardize data entry and analysis of therapeutic efficacy study data. Separate versions are available for 28-day and 42-day studies, implemented as Excel programs with integrated instructions and analytical capabilities [3]. These tools can be used in areas of both high and low-to-moderate malaria transmission, facilitating standardized analysis and reporting across study sites. The programs incorporate automated calculation of key endpoints, including PCR-corrected and uncorrected efficacy outcomes, with visualization of results through standardized outputs.
Quality control monitoring represents an essential component of high-quality therapeutic efficacy studies. WHO has developed three separate template checklists for quality control monitoring: pre-study visit, interim visit, and study close visit checklists [3]. These templates ensure that study sites are appropriate, clinical and laboratory resources are adequate, data processing is complete, and reporting follows established standards. Implementation of these quality control protocols minimizes systematic errors and enhances the reliability of study findings.
Table 3: Comparison of Major Residual Antimalarial Activity Testing Methods
| Method Type | Key Measures | Applications | Advantages | Limitations |
|---|---|---|---|---|
| In vitro susceptibility testing | IC₅₀, MIC, parasite growth inhibition | Drug screening, resistance monitoring | High throughput, controlled conditions | Lacks host factors, requires specialized facilities |
| Therapeutic efficacy studies (TES) | ACPR, ETF, LCF, LPF | Clinical efficacy monitoring, policy decisions | Direct clinical relevance, comprehensive assessment | Resource-intensive, requires ethical approval |
| Parasite clearance estimator | Clearance half-life, lag phase, tail phase | Artemisinin resistance monitoring | Early detection of resistance, quantitative measure | Requires frequent sampling, mathematical modeling |
| QSAR modeling | R², MSE, predictive accuracy | Drug design and optimization | Reduces synthetic effort, high predictive value | Dependent on training data quality |
| Genomic approaches | Genetic markers, expression profiles | Resistance mechanism studies, molecular surveillance | Identifies underlying mechanisms, high resolution | Computational resource requirements |
The methodological landscape for assessing residual antimalarial activity continues to evolve, incorporating advances from multiple scientific disciplines. The ongoing challenge of antimalarial drug resistance necessitates both the refinement of existing methods and the development of novel approaches. Future directions include the increased integration of multi-omics data, application of machine learning algorithms for pattern recognition in complex datasets, and development of point-of-care diagnostics for resistance monitoring. The systems-level understanding of drug action and disease complexity offered by network biology approaches promises to enhance drug development efficiency [4].
Furthermore, the lessons from malaria drug development highlight the importance of exploring novel chemical classes beyond derivatives of existing compounds, as no new chemical scaffolds have been implemented since 1996 despite the growing resistance crisis [2]. The innovative integration of the methods described in this document—from basic in vitro assays to advanced computational and structural approaches—provides a comprehensive framework for addressing the persistent challenge of antimalarial drug resistance. Through the rigorous application of these protocols and continued methodological innovation, researchers and drug development professionals can contribute to sustaining the efficacy of existing antimalarials while accelerating the development of new therapeutic options.
The Median Effective Dose (ED50) is a cornerstone metric in pharmacology, defined as the dose of a drug that produces a desired therapeutic effect in 50% of a test population under defined experimental conditions [1]. It is a quantitative measure of a drug's potency; a lower ED50 indicates a more potent drug, as a smaller dose is required to achieve the same effect [1].
It is crucial to distinguish ED50 from safety parameters. ED50 does not reflect a drug's toxicity. Safety is often evaluated using the Therapeutic Index (TI), which is the ratio of the Median Lethal Dose (LD50) to the ED50 (TI = LD50/ED50) [2] [1]. A higher therapeutic index generally indicates a wider safety margin [1]. For drugs with a narrow therapeutic index (NTIDs), minor variations in dose or plasma concentration can lead to serious therapeutic failure or adverse drug reactions [2].
There are multiple established methods for calculating ED50. The choice of method depends on the experimental design, the nature of the data, and the specific research context [1] [3].
| Method | Key Features | Common Use Cases |
|---|---|---|
| Dixon and Massey Up-Down Sequential | Uses responses of sequential subjects; dose for next subject depends on previous outcome [4]. | Ideal for clinical studies (e.g., anesthetic dose-finding); minimizes number of subjects required [4]. |
| Regression Analysis | Fits a sigmoidal curve (e.g., log(dose) vs. response); provides visualization of dose-response relationship [1] [5]. | Standard for in vitro assays; allows calculation of other parameters (e.g., EC50, slope) [5]. |
| Probit Analysis | Transforms quantal response data (e.g., "effective" vs. "not effective") into a linear relationship [1]. | Suitable for in vivo studies where the effect is all-or-none. |
| Kärber's Method / Improved Kärber's | Computational methods based on the relationship between effect and cumulative dose [1] [3]. | Historical and educational use; can be reliable with optimized experimental designs. |
| Transcriptional Profiling | Advanced method; calculates EC50 values for thousands of gene transcripts to characterize drug activity [5]. | Mechanism of action studies, drug comparison, and biomarker discovery [5]. |
This protocol outlines the steps for determining the ED50 of an antimalarial compound like Tripynadine in an animal model, synthesizing established methodologies from the search results.
The following diagram illustrates the logical flow and key stages of a standard ED50 determination study.
While specific ED50 data for this compound is not available in the searched literature, the following points are critical for its profiling:
These Application Notes are based on general pharmacological principles and published methodologies. This compound is a research compound, and this document does not constitute safety or efficacy data. All laboratory work must be conducted by trained professionals following appropriate safety protocols. The experimental design should be validated for your specific research context.
1. Introduction Human African trypanosomiasis (HAT), or sleeping sickness, is a neglected tropical disease caused by protozoan parasites Trypanosoma brucei gambiense or T. b. rhodesiense. The second stage of the disease, where parasites invade the central nervous system (CNS), is particularly challenging to treat [1]. Current therapies like melarsoprol are highly toxic, and eflornithine, while safer, is only effective against T. b. gambiense [1]. This creates an urgent need for new, safe, and effective drugs for second-stage HAT.
Diamidines like furamidine (DB75) and its aza analogues (DB820, CPD0801) represent a promising class of investigational trypanocidal compounds. Some aza analogues have demonstrated curative potential in mouse models of second-stage trypanosomiasis, suggesting an ability to cross the blood-brain barrier and reach parasites in the CNS [1]. This application note outlines a standardized protocol for evaluating the efficacy of such compounds in a well-established murine model.
2. Objective To determine the in vivo efficacy and curative potential of a candidate diamidine compound in a murine model of second-stage T. b. brucei infection.
3. Experimental Design This study employs a rodent model to simulate second-stage HAT, where trypanosomes have infected the brain. The primary readouts are survival and parasite clearance.
| Aspect | Description |
|---|---|
| Animal Model | Adult female mice (e.g., BALB/c or Swiss Webster), 6-8 weeks old. |
| Parasite Strain | T. b. brucei strain GVR35 or another appropriate laboratory strain. |
| Infection & Disease Staging | Mice are inoculated intraperitoneally (i.p.) with a standardized dose of parasites. Treatment begins after 21 days, when parasites are established in the CNS (confirmed by microscopic detection in blood and later in brain homogenates). |
| Test Article | Candidate diamidine (e.g., a furamidine analogue like DB820 or CPD0801). |
| Control Groups | (1) Vehicle control (uninfected, untreated), (2) Infected/Untreated control, (3) Positive control (e.g., a drug with known efficacy). |
| Dosing Regimen | The compound is typically administered via intraperitoneal injection or oral gavage once or twice daily for a set period (e.g., 5-7 days). Dose levels are based on prior in vitro IC50 values and preliminary toxicity studies. |
| Key Endpoints | Parasitemia: Monitored daily by tail blood smears. Survival: Monitored for 60-90 days post-infection. Animals surviving beyond 60 days with no relapsing parasitemia are considered cured. Toxicology: Daily observation for signs of distress, weight loss, or neurological symptoms. |
Materials
Methodology
The workflow below summarizes the key steps of this protocol.
When evaluating diamidine compounds like furamidine and its analogues, specific pharmacological properties are critical for interpreting in vivo results. The table below summarizes quantitative data for reference compounds.
Table 1: In Vitro and Transport Properties of Reference Trypanocidal Diamidines [1]
| Compound | IC50 (Wild-type) | IC50 (tbat1-/-) | Primary Transporter | Relative Uptake Rate (vs. CPD0801) |
|---|---|---|---|---|
| DB75 (Furamidine) | Sub-micromolar | Increased | P2 (TbAT1) | 10x |
| DB820 | Sub-micromolar | Increased | P2 (TbAT1) | 2x |
| CPD0801 (DB829) | Sub-micromolar | Increased | P2 (TbAT1) | 1x (baseline) |
| Diminazene | Sub-micromolar | Increased | P2 (TbAT1) | Not Specified |
tbat1-/-) to assess the potential for cross-resistance.
The table below summarizes the key findings from a 1993 study on the residual antimalarial activity of Tripynadine and its analogs in mice and monkeys [1].
| Compound | Test Model | Dose | Key Finding on Residual Activity | Notes |
|---|---|---|---|---|
| This compound free base | Mice (P. berghei) | 4.5 x ED~50~ | 100% protection from infection on day 20 post-administration. | Residual activity was slightly less than that of piperaquine in monkeys. |
| This compound free base | Monkeys (P. cynomolgi) | 200 mg/kg | Residual activity persisted for 20 days. | Activity decreased evidently when the dose was reduced to 100 mg/kg. |
| This compound phosphate | Mice & Monkeys | Not Specified | Longer residual activity than the free base or piperaquine phosphate. | Caused vomiting in monkeys during medication. |
| This compound hydroxynaphthoate | Mice & Monkeys | Not Specified | Residual activity was less than that of the phosphate or free base. |
Based on the study, the general workflow for evaluating the residual activity of a compound like this compound involves administering the drug to animal models and subsequently challenging them with the parasite at various time points to determine the duration of protection [1].
Since detailed modern protocols for this compound are unavailable, the following points are critical for designing a contemporary study, drawing parallels from current antimalarial research practices [2]:
Future research should focus on rediscovering this compound's potential using modern drug development tools, including:
Title: Proposed Pre-clinical Experimental Design and Protocols for the Investigation of Tripynadine
Objective: This document outlines a comprehensive experimental strategy to characterize the pharmacodynamics (PD), pharmacokinetics (PK), and safety profile of this compound, a novel investigational compound. The goal is to generate robust data to support a decision to proceed to clinical trials.
Introduction: A well-constructed experimental design is the backbone of reliable scientific inquiry, allowing researchers to test hypotheses and establish causal relationships while controlling for confounding variables [1]. In drug development, this typically follows a phased approach, moving from in vitro studies to in vivo models, and finally to human clinical trials. The following protocols are designed according to true experimental design principles, which include random assignment of subjects, the use of control groups, and direct manipulation of the independent variable (e.g., drug dosage) to conclusively determine its effect on dependent variables (e.g., biomarker levels, symptom reduction) [1] [2].
The recommended high-level strategy for evaluating this compound is a sequential, multi-stage process. The diagram below outlines the key phases, where success in earlier stages is a prerequisite for progressing to more complex and costly later stages.
A clear definition of variables is the first step in robust experimental design [3]. For the study of this compound, the core variables are outlined below.
Table 1: Key Variables in this compound Experimental Design
| Variable Type | Definition & Role in this compound Studies | Example Measurement |
|---|---|---|
| Independent | The factor manipulated by the researcher. This is the presence/absence or dosage of this compound. [3] | Dose levels (e.g., 1 mg/kg, 10 mg/kg, 100 mg/kg) |
| Dependent | The outcome that is measured. It depends on the manipulation of the independent variable. [3] | \begin{itemize} \item Target enzyme activity (%) \item Tumor volume reduction (%) \item Plasma concentration (ng/mL) \end{itemize} |
| Controlled | Extraneous variables that are kept constant to prevent them from confounding the results. [2] | \begin{itemize} \item Animal strain, age, and sex \item Diet and housing conditions \item Time of day for drug administration \end{itemize} |
The following sections provide detailed methodologies for the core experiments outlined in the workflow.
3.1.1 Objective: To confirm that this compound directly binds to its intended molecular target (e.g., a specific kinase or receptor) and to map its immediate downstream effects on cellular signaling.
3.1.2 Hypotheses:
3.1.3 Protocol: A factorial design will be used to efficiently test the effects of multiple variables (this compound dose and time) simultaneously [2].
3.1.4 Signaling Pathway Diagram: The hypothesized mechanism of action for this compound can be visualized as a signaling pathway. The following diagram illustrates the key molecules and the proposed point of intervention for the drug.
3.2.1 Objective: To evaluate the ability of this compound to ameliorate disease symptoms or pathology in a relevant animal model.
3.2.2 Protocol: A randomized, controlled, between-subjects design will be employed, which is the gold standard (true experimental design) for establishing causality [1] [3].
3.3.1 Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to define an initial safety profile.
3.3.2 Protocol:
Table 2: Summary of Key Pharmacokinetic Parameters to be Calculated
| Parameter | Definition | Interpretation for this compound |
|---|---|---|
| Cmax | Maximum observed plasma concentration. | Indicates the extent of drug absorption. |
| Tmax | Time to reach Cmax. | Reflects the rate of absorption. |
| AUC0-∞ | Area Under the Curve from time zero to infinity. | Represents the total drug exposure over time. |
| t½ | Elimination half-life. | Time for plasma concentration to reduce by 50%; informs dosing frequency. |
| Vd | Volume of Distribution. | Indicates the extent of tissue distribution outside the plasma compartment. |
| CL | Clearance. | Volume of plasma cleared of drug per unit time. |
Statistical Analysis Plan:
Success in these pre-clinical studies would enable the filing of an Investigational New Drug (IND) application with regulatory bodies. The subsequent clinical development plan for this compound would follow a phased approach, incorporating modern trial design trends [5]:
This document provides a rigorous and structured experimental framework for the pre-clinical assessment of this compound. By adhering to the principles of true experimental design—including randomization, blinding, and appropriate controls—the generated data will be robust, reliable, and suitable for informing critical go/no-go decisions in the drug development pipeline. The specific biological data for this compound can be integrated into this framework as it is generated.
While a direct method for Tripynadine is not available, the following is a detailed protocol for the synthesis of a lanthanum complex using 2-hydroxy-1-naphthoic acid, adapted from a published procedure [1]. This can provide a methodological framework.
Synthesis of Tetrahydrazine Lanthanum 2-Hydroxy-1-naphthoate [1]
The workflow and primary techniques for characterization are summarized below.
The tables below compile physical, toxicological, and analytical data for relevant hydroxy-naphthoic acids and their complexes from the search results.
Table 1: Physical and Chemical Properties of Hydroxy-Naphthoic Acids
| Property | 3-Hydroxy-2-naphthoic acid [2] | 2-hydroxy-1-naphthaldehyde (Common Precursor) [3] |
|---|---|---|
| CAS Number | 92-70-6 | Not Specified |
| Molecular Formula | C₁₁H₈O₃ | C₁₁H₈O₂ |
| Molecular Weight | 188.18 g/mol | 172.18 g/mol |
| Melting Point | 218-221 °C | Not Specified |
| Density | 1.4±0.1 g/cm³ | Not Specified |
| Water Solubility | Practically Insoluble | Not Specified |
| Flash Point | 190.4±19.7 °C | Flammable |
Table 2: Toxicological and Safety Data
| Compound | Route | Species | Dose | Effect | Reference |
|---|---|---|---|---|---|
| 3-Hydroxy-2-naphthoic acid | Oral | Rat | 832 mg/kg | LD₅₀ | [2] |
| 3-Hydroxy-2-naphthoic acid | Intraperitoneal | Mouse | 100 mg/kg | LD₅₀ | [2] |
| 2-hydroxy-1-naphthaldehyde | - | - | - | Harmful if swallowed, skin and eye irritant | [3] |
Table 3: Analytical Techniques for Characterization
| Technique | Application & Observed Data | Reference |
|---|---|---|
| IR Spectroscopy | Confirmed complex formation. Bidentate bridging hydrazine: N-N stretch at 979 cm⁻¹. Carboxylate group: asymmetric stretch at 1572 cm⁻¹, symmetric stretch at 1396 cm⁻¹. La-O bond stretch at 591 cm⁻¹. | [1] |
| Thermal Analysis (TG-DTA) | Decomposed in four steps to La₂O₃ at 675 °C. Key intermediates: [La₂O(CO₃)₂] at 426 °C and [La₂O₂CO₃] at 580 °C. | [1] |
| HPLC Analysis | 3-Hydroxy-2-naphthoic acid can be analyzed by reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid. | [4] |
The synthesis and handling of these compounds require strict safety precautions [3]:
Understanding the broader research context of hydroxy-naphthoate compounds can be valuable:
The table below summarizes the key information available from the search results.
| Aspect | Available Data |
|---|---|
| Compound Name | Tripynadine [1] |
| Known Bioactivity | Anti-malarial compound with oral activity in mice and monkeys [1]. |
| CAS Number | 81849-98-1 [1] |
| Chemical Formula | C₃₂H₃₇ClN₆O [1] |
| Molar Mass | 557.13 g/mol [1] |
| Status | For research use only, not for human use [1]. |
| Data Gaps | Mechanism of action, pharmacokinetics, metabolic profile, specific side effects, cytochrome P450 enzyme interactions, and detailed experimental protocols are not available in the searched sources. |
The lack of detailed public scientific data on this compound is a significant hurdle. For a comprehensive research and development program, investigating the following areas is critical:
Given the data gap, here is a general framework and suggested experimental protocols that can be adapted once preliminary data on this compound is obtained.
1. Troubleshooting Guide: A Generic Framework
| Perceived Issue | Potential Investigation Pathway | Goal |
|---|---|---|
| Low Therapeutic Index | Dose-Response Studies: Establish EC₅₀ (effective concentration) vs. IC₅₀ (toxic concentration) in cellular and animal models. | Differentiate between mechanism-based toxicity and off-target effects. |
| Metabolite-Related Toxicity | Metabolite Identification & Screening: Use human liver microsomes and recombinant CYP enzymes to identify major metabolites. Test these metabolites for toxicity in vitro. | Identify if toxicity is caused by the parent compound or a reactive metabolite [2] [3]. |
| Drug-Drug Interaction Risk | CYP Inhibition/Induction Assays: Incubate this compound with specific CYP isoform substrates to see if it inhibits or induces their activity. | Predict potential interactions with other medications [2] [3] [4]. |
2. Frequently Asked Questions (FAQs)
Q1: What is the most likely reason for side effects observed in my animal models?
Q2: How can I investigate if this compound's side effects are linked to its metabolism?
Q3: Are there any known food or drug interactions I should be aware of?
3. Experimental Protocol: CYP Enzyme Reaction Phenotyping
This protocol helps identify which CYP enzyme is primarily responsible for metabolizing a drug, which is crucial for understanding side effects and interactions [2] [3].
The following diagram outlines the general strategy for investigating drug side effects, which can be applied to this compound.
| Compound | Test Model | Effective Dose | Key Finding on Residual Activity | Notable Side Effects |
|---|---|---|---|---|
| Tripynadine Free Base | Mice (P. berghei) [1] | 4.5 x ED(_{50}) | Protected against infection 20 days post-administration [1]. | Not mentioned |
| This compound Free Base | Monkeys (P. cynomolgi) [1] | 200 mg/kg | Residual activity lasted 20 days [1]. | Not mentioned |
| This compound Free Base | Monkeys (P. cynomolgi) [1] | 100 mg/kg | Residual activity decreased markedly [1]. | Not mentioned |
| This compound Phosphate | Mice & Monkeys [1] | 4.5 x ED(_{50}) | Longer residual activity than the free base or Piperaquine Phosphate [1]. | Caused vomiting in monkeys during medication [1] |
| This compound Hydroxynaphthoate | Mice & Monkeys [1] | 4.5 x ED(_{50}) | Less than the phosphate or free base salts [1]. | Not mentioned |
| Piperaquine Phosphate | Monkeys [1] | N/A | Slightly greater residual activity than this compound Free Base [1]. | Not mentioned |
The following methodology is adapted from the 1993 study that generated the data above [1].
The diagram below outlines the logical sequence of the experimental protocol for assessing residual antimalarial activity.
Which salt form of this compound has the longest residual activity? According to the study, This compound Phosphate showed the longest residual activity among the salts tested. However, a major drawback was that it induced vomiting in monkeys during treatment, which is a critical consideration for therapeutic use [1].
How does the residual activity of this compound compare to Piperaquine? The residual antimalarial activity of This compound free base is slightly less than that of Piperaquine in monkeys. The phosphate salt of this compound showed longer activity than Piperaquine Phosphate, but with the side effect of vomiting [1].
Issue: Reduced Residual Activity
Issue: Vomiting in Primate Models
When comparing a free base to its salt form (like a phosphate salt), the following properties are typically evaluated to determine the impact on a drug's efficacy and developability. You can use this framework to organize experimental data.
| Evaluation Parameter | Free Base | Phosphate Salt | Impact on Efficacy & Development |
|---|---|---|---|
| Aqueous Solubility | Higher solubility of salts can improve dissolution rate and oral bioavailability, directly impacting efficacy. | ||
| Partition Coefficient (Log P) | Indicates lipophilicity; affects membrane permeability and distribution. Salts can alter apparent Log P. | ||
| Chemical Stability | Different forms can have varying stability (e.g., towards hydrolysis, oxidation), affecting shelf-life and dosage form. | ||
| Hygroscopicity | Affects processing, stability, and dosage form performance. | ||
| Crystal Form & Melting Point | Influences solubility, stability, and manufacturability. | ||
| In Vitro Permeability (e.g., PAMPA, Caco-2) | A key predictor of intestinal absorption. | ||
| In Vivo Pharmacokinetics (e.g., AUC, C~max~) | Direct measure of systemic exposure and bioavailability; crucial for efficacy correlation. |
The diagram below outlines a recommended experimental workflow to generate the data for your comparison tables and guides.
1. Physicochemical Profiling
2. In Vitro Performance
3. In Vivo Evaluation
Based on common challenges in salt form selection, here are some potential FAQs.
Q1: Why is the phosphate salt of a drug typically more soluble than its free base? A: The formation of an ionic phosphate salt increases the compound's polarity and its ability to form favorable energetically interactions with water molecules (hydration), leading to higher aqueous solubility compared to the neutral, often more lipophilic, free base.
Q2: In our experiments, the free base shows better membrane permeability than the phosphate salt in the PAMPA model. Is this expected? A: Yes, this is a common observation. The free base is usually more lipophilic, facilitating passive diffusion through lipid membranes. The phosphate salt, being ionized at physiological pH, may have lower passive permeability. The overall absorption is a balance between the salt's high solubility (driving dissolution) and the free base's high permeability.
Q3: What are the key formulation challenges when working with a phosphate salt? A: Phosphate salts can be more hygroscopic, requiring controlled humidity during processing and storage. They may also be involved in incompatibility reactions with excipients, such as with metallic stearates (e.g., magnesium stearate) in solid dosage forms, which can lead to instability. It is crucial to conduct excipient compatibility studies early in development [3].
Since specific data on Tripynadine is not available in the public domain, I suggest the following:
The table below consolidates the key data points found in the scientific literature:
| Aspect | Available Data |
|---|---|
| General Description | An orally bioactive antimalarial drug compound [1]. |
| Residual Activity (Mice) | This compound free base, at a dose 4.5 times the ED50, provided protection against P. berghei infection for 20 days [2]. |
| Residual Activity (Monkeys) | A total dose of 200 mg/kg of this compound free base showed residual antimalarial activity against P. cynomolgi for 20 days. This activity decreased significantly at a 100 mg/kg dose [2]. |
| Formulation Issues | This compound phosphate caused vomiting in monkeys during medication, despite having a longer residual activity time than the free base [2]. |
| Comparative Efficacy | The residual antimalarial activity of this compound free base was found to be slightly less than that of piperaquine in monkeys [2]. |
The most recent specific study on this compound was published in 1993 [2], and no modern experimental protocols, mechanistic studies (like signaling pathways), or quantitative data on its pharmacokinetics and safety were available. This makes it unsuitable for a contemporary drug development guide.
Given these limitations, I suggest the following approaches to advance your research:
Since a direct diagram for this compound is not feasible, the following workflow outlines a general approach for characterizing a new antimalarial compound, which you can adapt based on your specific research focus.
Piperaquine phosphate is a long-acting bisquinoline antimalarial drug, widely used in combination therapies, primarily with dihydroartemisinin (DHA) [1] [2]. The table below summarizes its core characteristics.
| Attribute | Description |
|---|---|
| Primary Indication | Treatment of uncomplicated malaria (in combination with DHA); also investigated for preventive use (chemoprevention) [1] [3]. |
| Mechanism of Action | Accumulates in the parasite's digestive vacuole and inhibits the detoxification of heme, leading to toxic heme accumulation and parasite death [4] [5] [1]. |
| Pharmacokinetics | Long elimination half-life (approx. 14-28 days), allowing for sustained prophylactic effect [5] [3] [6]. |
| Common Side Effects | Generally well-tolerated; minor, self-limited side effects include headache, dizziness, vomiting, and nausea [2] [3]. |
| Key Consideration | Can cause dose-dependent prolongation of the QT interval; caution is advised in patients with congenital long QT syndrome or on other QT-prolonging drugs [1] [3]. |
For research and development purposes, here is a summary of key experimental findings and methodologies related to piperaquine's efficacy and safety.
1. Clinical Efficacy in Malaria Treatment
2. Efficacy in Malaria Prevention (Intermittent Preventive Treatment)
3. Preclinical Pharmacokinetic/Pharmacodynamic Study
The following diagram illustrates the established mechanism of action of piperaquine phosphate within the malaria parasite.
The table below summarizes experimental data on the clinical efficacy and key pharmacokinetic parameters of several antimalarial compounds, which are crucial indicators of their residual activity.
Table 1: Comparison of Antimalarial Compounds
| Compound / Combination | Study Type & Population | Key Efficacy & Pharmacokinetic Findings | Reference / Clinical Trial ID |
|---|
| KLU156 (GanLum) [Novel] [1] | Phase III RCT; 1,668 patients (adults & children) with uncomplicated P. falciparum malaria across 12 African countries [1]. | PCR-corrected cure rate at Day 29: 97.4% (vs. 94.0% for Coartem) [1]. Mechanism: Novel, non-artemisinin combination (ganaplacide + lumefantrine). Ganaplacide has a new mechanism of action, disrupting the parasite's internal protein transport [1]. | NCT05842954 [1] | | Artesunate (i.m.) vs. Artemether (i.m.) [2] | Pharmacokinetic study; 19 Vietnamese adults with severe falciparum malaria [2]. | Artesunate Absorption: Very rapid; peak plasma concentration in ≤20 min [2]. Artemether Absorption: Slow and erratic; peak plasma concentration at a median of 10 hours [2]. Conclusion: Parenteral artesunate is preferable for initial therapy in severely ill patients [2]. | N/A | | Chloroquine vs. Artesunate vs. (Chloroquine + Primaquine) [3] | 3-way RCT; 644 patients with uncomplicated P. vivax malaria, followed for 1 year [3]. | 28-day Recurrence Rate:
For the key studies cited, here are the methodologies used.
1. Phase III Trial for KLU156 (GanLum) [1]
2. Pharmacokinetics of Intramuscular Artesunate vs. Artemether [2]
3. Comparative Metabolism of Primaquine Enantiomers [4]
The following diagram illustrates a generalizable experimental workflow for comparing the residual activity of antimalarial compounds, synthesizing the methodologies from the cited studies.
The most significant data gap in a full comparative guide is the lack of head-to-head clinical trials that include a wider range of current first-line Artemisinin-based Combination Therapies (ACTs) like artemether-lumefantrine (Coartem), dihydroartemisinin-piperaquine, and others.
The following table summarizes key experimental data for several trypanocidal diamidines, including their activity and primary transport mechanism. This information is crucial for understanding potential cross-resistance.
| Compound | In Vitro IC₅₀ (Wild-Type Parasites) | Activity Relative to Diminazene | Main Transport Route | Impact of P2 Transporter (TbAT1) Loss |
|---|---|---|---|---|
| DB75 (Furamidine) | Submicromolar [1] | Better [1] | P2 transporter [1] | Significantly reduced uptake & higher IC₅₀ [1] |
| DB820 | Submicromolar [1] | Similar [1] | P2 transporter [1] | Significantly reduced uptake & higher IC₅₀ [1] |
| CPD0801 (DB829) | Submicromolar [1] | Less active [1] | P2 transporter [1] | Significantly reduced uptake & higher IC₅₀ [1] |
| Diminazene | Data from source [1] | Reference compound [1] | P2 transporter [1] | Resistant in vitro [1] |
| Pentamidine | Data from source [1] | Data from source [1] | P2 & HAPT1 transporters [1] | Loss of P2 alone does not cause major resistance [1] |
| Melarsoprol | Data from source [1] | Data from source [1] | P2 & HAPT1 transporters [1] | Resistant when P2 and HAPT1 are lost [1] |
The data in the table above was generated using standardized experimental methods. Here are the detailed protocols for key assays:
In Vitro Drug Sensitivity (alamarBlue Assay)
Uptake and Transport Studies
tbat1−/− mutants. Uptake is also measured in the presence of competitive inhibitors (e.g., adenine) to confirm transporter affinity [1].Time-Dose Response
To better understand the experimental context and mechanism of action for these types of compounds, the following diagrams may be helpful.
This pathway is a validated drug target in trypanosomes. Enzymes like γ-glutamylcysteine synthetase (γECS) and trypanothione synthetase (TryS) exert major control over the metabolic flux, making them promising targets for multi-drug inhibition strategies [2].
This flowchart outlines a logical sequence of experiments to confirm how a drug enters the parasite cell and which transporters are involved, which is critical for understanding resistance.
The table below summarizes the key experimental findings on the residual antimalarial activity and other characteristics of different Tripynadine forms, based on a 1993 study in mice and monkeys [1].
| Parameter | This compound Free Base | This compound Phosphate | Piperaquine Phosphate (Reference) |
|---|---|---|---|
| Residual Activity in Mice | 100% infection protection 20 days post-dose (at 4.5x ED₅₀) [1] | Longer residual activity than free base [1] | Used as a comparative benchmark [1] |
| Dosing in Monkeys | 200 mg/kg total dose required for 20-day residual activity [1] | Information not specified in the study | Information not specified in the study |
| Activity Reduction | Activity decreased significantly at a lower dose (100 mg/kg) [1] | Information not specified in the study | Information not specified in the study |
| Side Effects | Not reported in the study | Caused vomiting in monkeys during medication [1] | Not reported in the study |
| Overall Comparison | Slightly less residual activity than Piperaquine [1] | Longer activity than free base, but with tolerability issues [1] | Slightly superior residual activity to this compound free base [1] |
Another salt form, This compound hydroxynaphthoate, was also tested and found to have less residual antimalarial activity than either the phosphate salt or the free base [1].
The following details the methodology used to generate the data in the comparison table [1].
The diagram below visualizes the core experimental workflow used to evaluate the residual activity of the compounds.
The data, while dated, highlights several points that remain relevant for drug development:
The table below summarizes the key findings from a 1993 study that compared different salt forms of this compound [1].
| Property | This compound Free Base | This compound Phosphate | This compound Hydroxynaphthoate | Piperaquine Phosphate (Reference) |
|---|---|---|---|---|
| Residual Antimalarial Activity (Duration) | Effective for 20 days in mice (at 4.5x ED₅₀ dose) [1] | Longer than the free base or piperaquine phosphate [1] | Less than the phosphate or free base [1] | Used as a benchmark for comparison [1] |
| Noted Side Effects | Not mentioned in source | Caused vomiting in monkeys during medication [1] | Not mentioned in source | Not applicable |
| Key Experimental Finding | A total dose of 200 mg/kg protected monkeys from P. cynomolgi for 20 days, but activity decreased at 100 mg/kg [1] | N/A | N/A | The residual activity of this compound free base was slightly less than that of piperaquine in monkeys [1] |
The 1993 study provided the following key experimental details, which are crucial for researchers to interpret the data [1]:
Although direct data on this compound is scarce, the choice between salt forms is a critical step in pharmaceutical development. Different salts can significantly alter a drug's properties, which aligns with the differences observed in the 1993 study.
The following diagram illustrates the primary goals and trade-offs involved in pharmaceutical salt selection, which directly impact a drug's viability.
As the diagram shows, a change in salt form involves balancing multiple factors. In the case of this compound, the phosphate salt offered a longer duration of action but introduced the side effect of vomiting in monkeys, a clear demonstration of this trade-off [1].
The limited available data suggests that for this compound:
The table below summarizes the key experimental findings for three Triapine analogs (HL1, HL2, HL3) and their copper(II) complexes (1, 2′, 3) from a 2021 study [1]. The half-maximal inhibitory concentration (IC₅₀) values measure compound potency—lower values indicate higher potency.
| Compound | Description | IC₅₀ in Colo205 cells (μM) | IC₅₀ in Colo320 cells (μM) | Key Findings and Experimental Observations |
|---|---|---|---|---|
| HL1 | Triapine analog with phenolic moiety | Not specified | Not specified | As potent as Triapine at inhibiting mR2 ribonucleotide reductase (RNR) in the presence of 1,4-dithiothreitol [1]. |
| HL2 | Triapine analog with phenolic moiety | Not specified | Not specified | One of its oxidation products (HL2c′·CH₃COOH) showed high cytotoxicity [1]. |
| HL3 | Triapine analog, most closely related to Triapine | Not specified | Not specified | Showed the best selectivity for cancer cells (Colo205, Colo320) vs. normal fibroblast cells (MRC-5) [1]. |
| 1 | Copper(II) complex of HL1 | Low micromolar range | Low micromolar range | Showed antiproliferative activity [1]. |
| 2′ | Copper(II) complex of HL2 | 0.181 | 0.159 | Most cytotoxic compound tested. High stability, negative reduction potential, low reduction rate by glutathione (GSH) [1]. |
| 3 | Copper(II) complex of HL3 | Low micromolar range | Low micromolar range | Showed antiproliferative activity [1]. |
The study employed several standard methodologies to evaluate the compounds. Here are the details for the key experiments cited [1]:
Antiproliferative Activity (Cytotoxicity Assay)
Ribonucleotide Reductase (RNR) Inhibition Assay
Solution Speciation and Stability Studies
Electrochemical and Spectroelectrochemical Studies
Based on the described mechanisms, here is a diagram illustrating the proposed signaling pathway and cellular role of these Triapine analogs and their copper complexes.
Cellular Mechanism of Triapine Analogs and Copper Complexes
The following diagram outlines the key experimental workflow used in the study to evaluate these compounds.
Key Experimental Workflow for Compound Evaluation